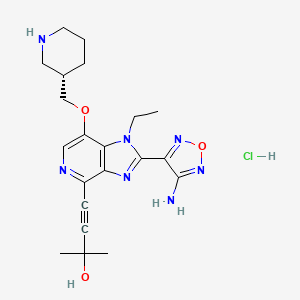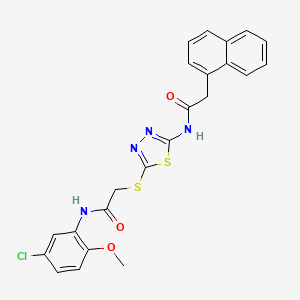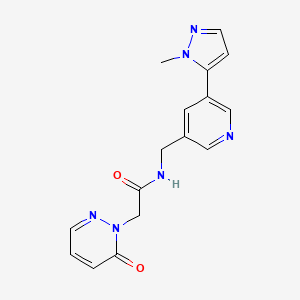![molecular formula C15H14N2O4 B2599146 Methyl 3-[(4-methoxyanilino)carbonyl]isonicotinate CAS No. 339101-51-8](/img/structure/B2599146.png)
Methyl 3-[(4-methoxyanilino)carbonyl]isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-[(4-methoxyanilino)carbonyl]isonicotinate” is a chemical compound with the molecular formula C15H14N2O4 . It is also known as "methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O4/c1-20-11-5-3-10 (4-6-11)17-14 (18)13-9-16-8-7-12 (13)15 (19)21-2/h3-9H,1-2H3, (H,17,18) . This indicates that the compound consists of a pyridine ring attached to a methyl carboxylate .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 286.28 . The density is 1.3±0.1 g/cm3, and the boiling point is 390.1±37.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Pest Management Applications
- Thrips Pest Management: Methyl isonicotinate, a related compound, demonstrates effectiveness as a non-pheromone semiochemical in thrips pest management. Studies across several countries have shown its utility in attracting thrips species to traps, enhancing monitoring and potential control methods in both indoor and outdoor crops (Teulon et al., 2017).
Medical and Biological Applications
- Allosteric Modifiers of Hemoglobin: A study synthesized and tested various compounds for their ability to decrease the oxygen affinity of human hemoglobin, indicating potential applications in treating conditions like ischemia or enhancing tumor radiotherapy (Randad et al., 1991).
Synthetic and Catalytic Methodologies
- Synthesis of Pyranopyrazoles: Isonicotinic acid, structurally similar to the compound , was used as a dual and biological organocatalyst for the preparation of pyranopyrazoles, highlighting a green and efficient synthetic route (Zolfigol et al., 2013).
Molecular Structure Studies
- Structural Study by Gas Phase Electron Diffraction: The molecular structure of methyl isonicotinate was analyzed, providing insights into the geometry and internal rotation barriers of the molecule, which could be relevant for understanding the behavior and reactivity of similar compounds (Kiyono et al., 1996).
Chemical Synthesis and Characterization
- Schiff Bases Synthesis: Schiff base compounds derived from isonicotinic acid have been synthesized and characterized, demonstrating the versatility of pyridyl compounds in forming structurally diverse molecules (Yang, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-20-11-5-3-10(4-6-11)17-14(18)13-9-16-8-7-12(13)15(19)21-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHXQLKVARKHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CN=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329911 |
Source


|
| Record name | methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339101-51-8 |
Source


|
| Record name | methyl 3-[(4-methoxyphenyl)carbamoyl]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2599072.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2599073.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide](/img/structure/B2599078.png)

![(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2599081.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2599084.png)

